molecular formula C14H17N3O2S B10850045 3-(2-Aminoethyl)-5-(4-(dimethylamino)benzylidene)thiazolidine-2,4-dione

3-(2-Aminoethyl)-5-(4-(dimethylamino)benzylidene)thiazolidine-2,4-dione

Cat. No.: B10850045
M. Wt: 291.37 g/mol
InChI Key: BOQIVKJIDMTNLR-XFXZXTDPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-136662 typically involves the condensation of 2-aminoethylamine with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of L-136662 can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions: L-136662 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-136662 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders due to its ability to modulate specific biological pathways.

    Industry: Utilized in the development of novel materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of L-136662 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the context of cancer research, L-136662 has been shown to interfere with cell signaling pathways, leading to the inhibition of tumor cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

  • 3-(2-aminoethyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione
  • 3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
  • 3-(2-aminoethyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione

Comparison: L-136662 is unique due to the presence of the dimethylamino group on the benzylidene moiety, which imparts distinct electronic and steric properties. This uniqueness allows L-136662 to exhibit different reactivity and biological activity compared to its analogs. For instance, the dimethylamino group can enhance the compound’s ability to interact with biological targets, making it a more potent inhibitor of specific enzymes and receptors .

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H17N3O2S/c1-16(2)11-5-3-10(4-6-11)9-12-13(18)17(8-7-15)14(19)20-12/h3-6,9H,7-8,15H2,1-2H3/b12-9-

InChI Key

BOQIVKJIDMTNLR-XFXZXTDPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN

Origin of Product

United States

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